molecular formula C6H10O3 B2459715 2-(acetyloxy)-2-methylPropanal CAS No. 22094-24-2

2-(acetyloxy)-2-methylPropanal

Cat. No.: B2459715
CAS No.: 22094-24-2
M. Wt: 130.143
InChI Key: BYYPPVMBDPUHHR-UHFFFAOYSA-N
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Description

2-(Acetyloxy)-2-methylPropanal, also known as 2-acetoxy-2-methylpropanal, is an organic compound with the molecular formula C6H10O3. This compound features an acetyloxy group attached to a methylpropanal backbone. The acetyloxy group is a functional group with the formula −OCOCH3 and the structure −O−C(=O)−CH3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(acetyloxy)-2-methylPropanal can be achieved through the acetylation of 2-hydroxy-2-methylpropanal. This reaction typically involves the use of acetic anhydride in the presence of a base such as pyridine . The reaction proceeds as follows:

2-Hydroxy-2-methylpropanal+Acetic anhydrideThis compound+Acetic acid\text{2-Hydroxy-2-methylpropanal} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} 2-Hydroxy-2-methylpropanal+Acetic anhydride→this compound+Acetic acid

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can yield alcohols.

    Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic reagents can be employed to replace the acetyloxy group.

Major Products:

    Oxidation: 2-methylpropanoic acid.

    Reduction: 2-hydroxy-2-methylpropanal.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Acetyloxy)-2-methylPropanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(acetyloxy)-2-methylPropanal involves its interaction with molecular targets through its functional groups. The acetyloxy group can participate in esterification and hydrolysis reactions, influencing the compound’s reactivity and interactions with biological molecules . The methyl group provides steric hindrance, affecting the compound’s conformation and binding properties.

Comparison with Similar Compounds

Uniqueness: 2-(Acetyloxy)-2-methylPropanal is unique due to the presence of both an acetyloxy group and an aldehyde group, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(2-methyl-1-oxopropan-2-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-5(8)9-6(2,3)4-7/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYPPVMBDPUHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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